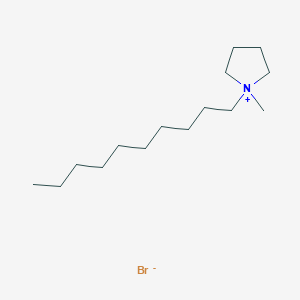
1-Decyl-1-methylpyrrolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt with a pyrrolidine skeleton. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H32NBr, and it is often used as an ionic liquid due to its stability and solubility in water .
Preparation Methods
The synthesis of 1-Decyl-1-methylpyrrolidin-1-ium bromide typically involves the alkylation of 1-methylpyrrolidine with decyl bromide. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of specialized equipment to handle large-scale synthesis and purification processes .
Chemical Reactions Analysis
1-Decyl-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: The bromide ion can be substituted with other anions using ion-exchange resins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ion-exchange resins for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decyl-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in batteries
Mechanism of Action
The mechanism of action of 1-Decyl-1-methylpyrrolidin-1-ium bromide involves its interaction with biological membranes, leading to disruption of membrane integrity. This action is primarily due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and eventual cell lysis. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane destabilization and ion transport .
Comparison with Similar Compounds
1-Decyl-1-methylpyrrolidin-1-ium bromide can be compared with other similar compounds, such as:
1-Dodecyl-1-methylpyrrolidinium bromide: Similar structure but with a longer alkyl chain.
1-Ethyl-1-methylpyrrolidinium bromide: Shorter alkyl chain, different physical and chemical properties.
Pyrrolidinium-based ionic liquids: Various alkyl chain lengths and anions, each with unique properties and applications
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.
Properties
CAS No. |
32210-28-9 |
|---|---|
Molecular Formula |
C15H32BrN |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1-decyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GRYUTIMMBUNCIW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















